molecular formula C6H10N2O2 B1585601 1,5,5-Trimethylhydantoin CAS No. 6851-81-6

1,5,5-Trimethylhydantoin

Cat. No. B1585601
M. Wt: 142.16 g/mol
InChI Key: ZNYIPTYJBRGSSL-UHFFFAOYSA-N
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Patent
US06222039B1

Procedure details

203 ml 1.6M Butyllithium in hexane were added to a solution of 46.0 ml diisopropylamine in 120 ml THF at 0° over 1 h. The resultant LDA-solution was stirred at 0° for 1 h and then cooled down to −75°. 50.8 g 3-cyclopentyl-propionic acid methylester dissolved in 65 ml THF were added at −75° over 1 h and stirring at that temperature was continued for 1 h. 67.6 g 3-(3-tert-butoxy-2-oxo-propyl)-1,5,5-trimethyl-imidazolidine-2,4-dione dissolved in 65 ml THF were added at −75° over 1 h and after additional stirring at −75° for 1 h, 50 ml conc. H2SO4 were added over 15 minutes. The reaction mixture was refluxed for 3 h, cooled down to r.t. and hydrolyzed with 300 ml deionized water. The organic layer was separated, washed with 10% brine and dried over Na2SO4. Filtration and evaporation of the solvent afforded 96.5 g crude 3-(4-cyclopentylmethyl-3-hydroxy-5-oxo-tetrahydro-furan-3-ylmethyl)-(1,5,5-trimethyl-imidazolidine-2,4-dione as a yellow oil, which was used without purification for the next step. 3-Cyclopentyl-propionic acid methylester was prepared from the corresponding acid (ACROS No. 11161). The methylester is also available at Chemische Fabrik K. Bucher.
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
203 mL
Type
reactant
Reaction Step Two
Quantity
46 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Quantity
120 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50.8 g
Type
reactant
Reaction Step Four
Name
Quantity
65 mL
Type
solvent
Reaction Step Four
Name
3-(3-tert-butoxy-2-oxo-propyl)-1,5,5-trimethyl-imidazolidine-2,4-dione
Quantity
67.6 g
Type
reactant
Reaction Step Five
Name
Quantity
65 mL
Type
solvent
Reaction Step Five
Name
Quantity
50 mL
Type
reactant
Reaction Step Six

Identifiers

REACTION_CXSMILES
C([Li])CCC.C(NC(C)C)(C)C.[Li+].CC([N-]C(C)C)C.COC(=O)CCC1CCCC1.C(OCC(=O)C[N:40]1[C:44](=[O:45])[C:43]([CH3:47])([CH3:46])[N:42]([CH3:48])[C:41]1=[O:49])(C)(C)C.OS(O)(=O)=O>CCCCCC.C1COCC1.O>[CH3:48][N:42]1[C:43]([CH3:47])([CH3:46])[C:44](=[O:45])[NH:40][C:41]1=[O:49] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Two
Name
Quantity
203 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
46 mL
Type
reactant
Smiles
C(C)(C)NC(C)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Name
Quantity
120 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Li+].CC(C)[N-]C(C)C
Step Four
Name
Quantity
50.8 g
Type
reactant
Smiles
COC(CCC1CCCC1)=O
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Five
Name
3-(3-tert-butoxy-2-oxo-propyl)-1,5,5-trimethyl-imidazolidine-2,4-dione
Quantity
67.6 g
Type
reactant
Smiles
C(C)(C)(C)OCC(CN1C(N(C(C1=O)(C)C)C)=O)=O
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Six
Name
Quantity
50 mL
Type
reactant
Smiles
OS(=O)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirring at that temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooled down to −75°
ADDITION
Type
ADDITION
Details
were added at −75° over 1 h
Duration
1 h
ADDITION
Type
ADDITION
Details
were added at −75° over 1 h
Duration
1 h
STIRRING
Type
STIRRING
Details
after additional stirring at −75° for 1 h
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 3 h
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with 10% brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
Filtration and evaporation of the solvent

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1C(NC(C1(C)C)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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